Ácido tauro-beta-muricolato (sal sódica)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

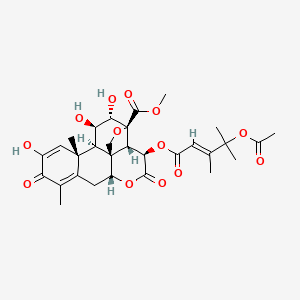

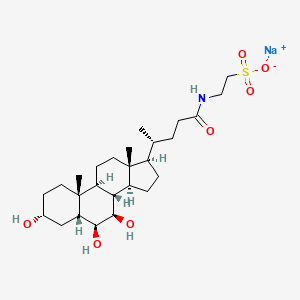

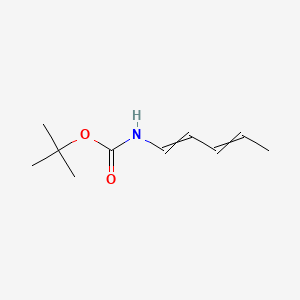

Tauro-beta-muricholic Acid (sodium salt) is a bile acid released by the liver and is typically used in cholestasis studies . It is a competitive and reversible antagonist of the farnesoid X receptor (FXR, IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid beta-muricholic acid .

Synthesis Analysis

The compound is derived from the bile acid (BA) β-muricholic acid through an enzyme-regulated process of conjugation between the BA and the amino acid taurine . The BA is synthesized as a result of enzymatic conversion of β-MCA by various microorganisms from the intestinal flora, including Clostridium .Molecular Structure Analysis

The molecular formula of Tauro-beta-muricholic Acid (sodium salt) is C26 H44 N O7 S . Na . The formal name is 2- [ [ (3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt .Chemical Reactions Analysis

Tauro-beta-muricholic Acid (sodium salt) is a competitive and reversible antagonist of the farnesoid X receptor (FXR; IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid .Physical and Chemical Properties Analysis

The molecular weight of Tauro-beta-muricholic Acid (sodium salt) is 537.68 . It is a crystalline solid . Its solubility varies with different solvents: DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.1 mg/ml, Ethanol: 1 mg/ml .Aplicaciones Científicas De Investigación

Antagonista del receptor FXR

El ácido tauro-β-muricolato (TβMCA) es un antagonista competitivo y reversible del receptor X farnesoide (FXR; IC50 = 40 µM) y una forma conjugada con taurina del ácido biliar primario específico de ratón β-muricolato .

Lipidómica

TβMCA se utiliza en lipidómica, una rama de la metabolómica que estudia los lípidos celulares a gran escala. Se utiliza para comprender el comportamiento de los ácidos biliares y su correlación con las enfermedades y los procesos de curación.

Metabolómica

TβMCA se utiliza a menudo como un metabolito experimental en la metabolómica, el estudio a gran escala de pequeñas moléculas, comúnmente conocidas como perfiles metabólicos, dentro de las células, los biofluidos, los tejidos o los organismos .

Investigación sobre la colestasis

TβMCA es una forma conjugada con taurina del ácido β-muricolato, un ácido biliar y un metabolito de roedores. Se utiliza a menudo como un metabolito experimental en la investigación sobre la colestasis .

Investigación sobre la obesidad y la diabetes

TβMCA aumenta en los intestinos de ratones resistentes a la obesidad inducida por la dieta rica en grasas, el hígado graso y la diabetes .

Investigación sobre la microbiota intestinal

TβMCA se acumula en ratones libres de gérmenes en condiciones normales, pero se reduce después de la colonización con heces de un donante humano .

Metabolismo de los ácidos biliares

La microbiota intestinal regula el metabolismo de los ácidos biliares al reducir los niveles de ácido tauro-beta-muricolato, un antagonista natural del FXR .

Endocrinología y metabolismo

TβMCA se utiliza en el área de investigación de Endocrinología y Metabolismo, particularmente en el estudio del Sistema Biliar, Hormonas y Receptores, FXR y LXR, y Enfermedades Metabólicas .

Mecanismo De Acción

- Tauro-beta-muricholic Acid (TβMCA) primarily interacts with two key targets:

- Bile Acid Receptor (FXR) : TβMCA acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose control .

Target of Action

Safety and Hazards

Direcciones Futuras

Tauro-beta-muricholic acid (TbetaMCA) accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . It is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes . These findings suggest potential future directions in the study of gut microbiota, bile acid metabolism, and metabolic diseases.

Análisis Bioquímico

Biochemical Properties

Tauro-beta-muricholic Acid (sodium salt) plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear receptor that regulates the synthesis and transport of bile acids . By acting as a competitive and reversible antagonist of FXR, Tauro-beta-muricholic Acid (sodium salt) can influence the levels of bile acids in the body .

Cellular Effects

Tauro-beta-muricholic Acid (sodium salt) has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the FXR, which plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tauro-beta-muricholic Acid (sodium salt) involves its interaction with the FXR. As a competitive and reversible antagonist, it binds to the FXR, preventing the receptor from carrying out its normal function of regulating bile acid synthesis . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tauro-beta-muricholic Acid (sodium salt) can change over time. It has been observed to accumulate in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . This suggests that the compound’s stability and degradation may be influenced by the presence of certain gut microbiota .

Dosage Effects in Animal Models

The effects of Tauro-beta-muricholic Acid (sodium salt) can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that the compound accumulates in germ-free mice under normal conditions .

Metabolic Pathways

Tauro-beta-muricholic Acid (sodium salt) is involved in the metabolic pathway of bile acid synthesis. It interacts with the FXR, a key regulator of this pathway . The compound’s antagonistic action on the FXR can influence the levels of bile acids in the body .

Transport and Distribution

The transport and distribution of Tauro-beta-muricholic Acid (sodium salt) within cells and tissues are likely influenced by its interaction with the FXR . Specific details about its transporters or binding proteins were not found in the search results.

Subcellular Localization

Given its role as an antagonist of the FXR, it is likely to be found in locations where this receptor is present, such as the nucleus .

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXROOLWUZIWRB-GPHZYVDLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)